

# Spectroscopic Profile of Acetyl Meldrum's Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione

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This technical guide provides a comprehensive overview of the spectroscopic data for Acetyl Meldrum's Acid (5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione), a key intermediate in various organic syntheses. The following sections detail its characteristic spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for its synthesis and analysis.

## Spectroscopic Data

The spectroscopic data for Acetyl Meldrum's Acid is crucial for its identification and characterization. The following tables summarize the key findings from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Acetyl Meldrum's Acid

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment	Reference
1.71	s	6H	2 x C(CH <sub>3</sub> ) <sub>2</sub>	[1]
2.64	s	3H	CH <sub>3</sub> -C=	[1]

Solvent: CDCl<sub>3</sub>, Frequency: 300 MHz[1] Note: The acidic proton of the enol form was not observed in the <sup>1</sup>H NMR spectrum.[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Acetyl Meldrum's Acid

Chemical Shift ( $\delta$ ) ppm	Assignment	Reference
37.5	C(CH <sub>3</sub> ) <sub>2</sub>	[1]
42.4	C(CH <sub>3</sub> ) <sub>2</sub>	[1]
45.1	C-5	[1]
106.2	O-C-O	[1]
118.6	C=C-OH	[1]
174.8	C=O	[1]
184.2	C=O	[1]
207.5	C=C-OH	[1]

Solvent: CDCl<sub>3</sub>, Frequency: 75 MHz[1]

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Acetyl Meldrum's Acid

Wavenumber (cm <sup>-1</sup> )	Interpretation	Reference
3007	C-H stretch (aromatic/vinylic)	[1]
1665	C=O stretch (conjugated ketone)	[1]
1615	C=C stretch	[1]
1410, 1385, 1340	C-H bend	[1]
1250, 1215, 1170	C-O stretch	[1]

Sample Phase: Neat[1]

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Acetyl Meldrum's Acid

m/z	Interpretation	Reference
186.0524	[M] <sup>+</sup> (Calculated for C <sub>8</sub> H <sub>10</sub> O <sub>5</sub> : 186.0528)	[2]

## Experimental Protocols

### Synthesis of Acetyl Meldrum's Acid[1][2][3]

This procedure is adapted from established literature methods.

Materials:

- Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
- Acetyl chloride
- Pyridine
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)

- Hydrochloric acid (HCl), 3 M
- Magnesium sulfate ( $\text{MgSO}_4$ ) or Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Methanol

#### Procedure:

- A solution of Meldrum's acid (e.g., 4.2 g, 28.7 mmol) in dry dichloromethane (15 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
- Dry pyridine (e.g., 2.3 mL) is added to the solution.
- The resulting mixture is cooled to  $0^\circ\text{C}$  in an ice bath.
- A solution of acetyl chloride (e.g., 2.34 g, 28.7 mmol) in dry dichloromethane (5 mL) is added dropwise to the cooled reaction mixture over a period of 1 hour.
- After the addition is complete, the reaction is stirred at  $0^\circ\text{C}$  for an additional hour and then allowed to warm to room temperature and stirred for another 3 hours.
- The reaction is quenched by the addition of water and acidified with 3 M HCl.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane (5 x 80 mL).
- The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Acetyl Meldrum's Acid as a solid.

Purification: Attempted purification can lead to significant product loss.<sup>[2]</sup> For many applications, the crude product is of sufficient purity to be used in subsequent steps. If necessary, it can be recrystallized, though specific solvent systems are not consistently reported and may require optimization.

## Spectroscopic Analysis

$^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy:

- **Sample Preparation:** A small amount of Acetyl Meldrum's Acid is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- **Instrument:** A standard NMR spectrometer (e.g., 300 MHz for  $^1\text{H}$  NMR and 75 MHz for  $^{13}\text{C}$  NMR) is used.
- **Data Acquisition:** Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak.

#### Infrared (IR) Spectroscopy:

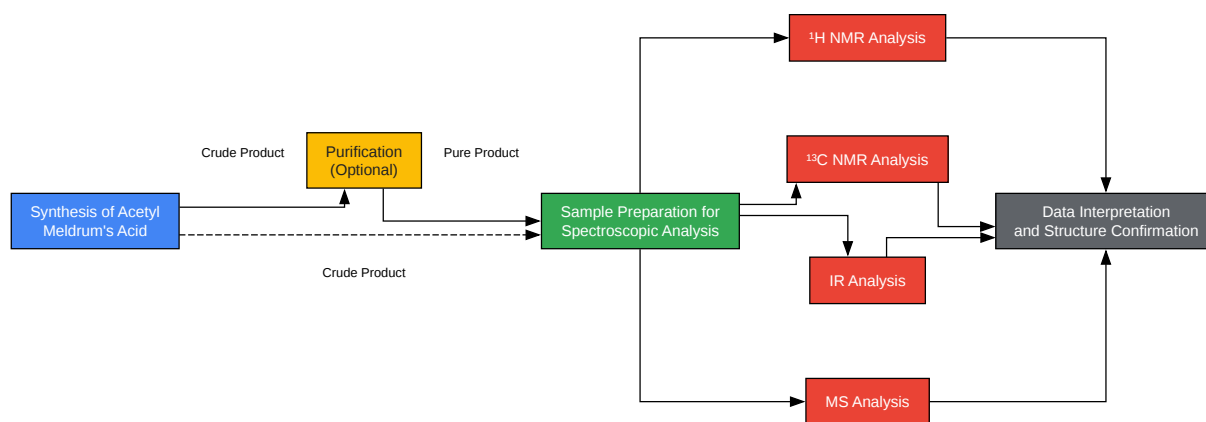
- **Sample Preparation:** The spectrum can be obtained from a neat sample using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
- **Instrument:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ .

#### Mass Spectrometry (MS):

- **Sample Preparation:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- **Instrument:** A mass spectrometer capable of high-resolution mass analysis is preferred for accurate mass determination.
- **Data Acquisition:** The instrument is operated in electron ionization (EI) mode to generate the mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of Acetyl Meldrum's Acid.



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## References

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